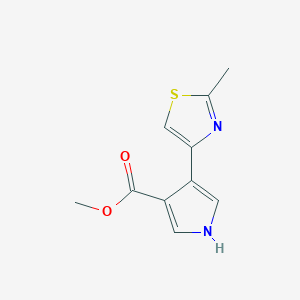

methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate

説明

特性

IUPAC Name |

methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-12-9(5-15-6)7-3-11-4-8(7)10(13)14-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZGYSZDGGFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CNC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Biological Applications

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrrole derivatives, including methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate. Research indicates that compounds containing thiazole and pyrrole rings exhibit significant activity against various bacterial and fungal strains. For instance, a study synthesized several pyrrole derivatives and evaluated their antimicrobial efficacy, revealing promising results against both Gram-positive and Gram-negative bacteria .

2. Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential. The structural features of this compound suggest it may inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and condensation processes. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Agrochemical Applications

1. Pesticidal Activity

Research has indicated that thiazole-containing compounds possess insecticidal properties. This compound could be explored as a potential agrochemical for pest control due to its bioactive nature. Studies on similar compounds have shown effectiveness against agricultural pests, suggesting a pathway for developing new environmentally friendly pesticides .

Case Studies

作用機序

The mechanism by which methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would vary based on the specific application and biological system.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate with key analogs, focusing on molecular features, biological activity, and physicochemical properties:

Key Findings:

Structural Diversity and Bioactivity: this compound shares the 2-methylthiazole moiety with MTEP and MPEP, which are established mGluR5 antagonists. Unlike MTEP and MPEP, which exhibit strong CNS activity, the ester group in the target compound may reduce blood-brain barrier penetration, limiting neurological applications unless prodrug strategies are employed .

Physicochemical Properties: The methyl ester group enhances lipophilicity compared to carboxylic acid analogs (e.g., 5-(2-methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid), but reduces solubility relative to polar derivatives. This balance may optimize bioavailability for non-CNS targets . High thermal stability is inferred from analogs like Example 62 (mp 227–230°C), which shares a thiazole ring .

Synthetic Accessibility :

- The compound can be synthesized via Suzuki-Miyaura coupling, analogous to Example 62 in , using boronic acid derivatives and palladium catalysts. This method is scalable but requires optimization for regioselectivity .

生物活性

Methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate, also known as 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS Number: 877041-31-1), is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antibacterial, antiviral, and anti-inflammatory activities, along with relevant case studies and research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₂S |

| Molecular Weight | 222.27 g/mol |

| IUPAC Name | 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against S. aureus, indicating potent antibacterial properties compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .

Antiviral Activity

The antiviral properties of this compound have also been explored. It is part of a broader class of heterocyclic compounds that have shown promise as antiviral agents.

Research Findings:

A review of β-amino acid moiety-containing heterocycles identified compounds with antiviral activity against the tobacco mosaic virus (TMV). These compounds demonstrated higher efficacy than commercial antiviral agents at specific concentrations . Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential antiviral applications.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds that can modulate inflammatory responses are of great interest. Pyrrole derivatives have been noted for their ability to inhibit inflammatory pathways.

Mechanism of Action:

Research indicates that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity may be attributed to their ability to interact with specific cellular targets involved in inflammation .

Summary of Biological Activities

Q & A

Basic: What synthetic strategies are commonly employed to prepare methyl 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-3-carboxylate?

Answer:

The synthesis typically involves coupling a thiazole derivative with a pyrrole precursor. Key steps include:

- Cyclocondensation : Reacting appropriately substituted precursors (e.g., aminothiazoles with pyrrole esters) under reflux conditions. For example, chloranil in xylene has been used as an oxidizing agent for similar heterocyclic syntheses .

- Cross-coupling : Suzuki-Miyaura or other metal-catalyzed couplings to attach the thiazole moiety to the pyrrole core. Optimized reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity.

- Esterification : Methylation of the carboxyl group using reagents like methanol under acidic conditions.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Solvent and Catalyst : Xylene with chloranil under reflux (25–30 hours) has been effective for cyclization in analogous pyrrole-thiazole systems . Microwave-assisted synthesis may reduce reaction time.

- Purification : Recrystallization from methanol or ethanol is commonly used . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) improves purity.

- Stoichiometry : Maintaining a 1:1 molar ratio of reactants minimizes side products.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups on thiazole and pyrrole rings). Discrepancies in aromatic proton signals can arise due to tautomerism .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., ESIMS m/z analysis in similar compounds ).

- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for related pyrazole-thiazole hybrids .

Advanced: How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved?

Answer:

- 2D NMR : COSY and HSQC experiments differentiate overlapping signals and assign proton-carbon correlations.

- Tautomer Analysis : Investigate pH-dependent tautomerism (e.g., NH proton exchange in pyrrole rings) using deuterated solvents .

- Comparative Studies : Reference crystallographic data (e.g., bond lengths and angles from X-ray structures ) to validate assignments.

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal Chemistry : As a scaffold for drug candidates targeting kinases or microbial enzymes, leveraging the thiazole’s bioisosteric properties .

- Material Science : Investigated for optoelectronic applications due to conjugated π-systems in pyrrole-thiazole hybrids .

Advanced: How does the 2-methylthiazole substituent influence electronic properties and reactivity?

Answer:

- Electronic Effects : The thiazole’s electron-withdrawing nature directs electrophilic substitution on the pyrrole ring (e.g., at the 2- or 5-positions).

- Steric Effects : The 2-methyl group may hinder reactivity at adjacent positions, impacting coupling or functionalization reactions. Positional isomerism, as seen in related benzylpyrazoles, can alter biological activity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data for analogous compounds (e.g., pyrazole esters ).

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。